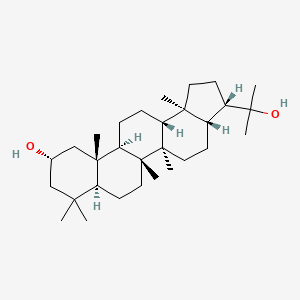

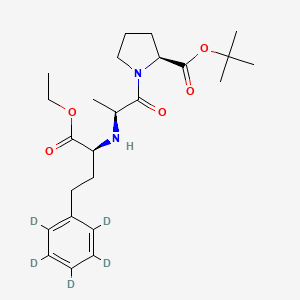

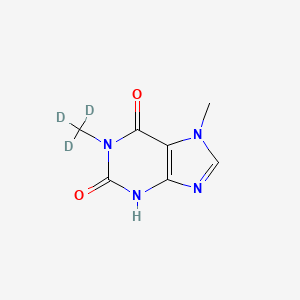

Argatroban-d3

説明

科学的研究の応用

1. Stroke and Transient Ischemic Attack (TIA) Management Argatroban has been studied for its potential benefits in patients with acute ischemic stroke and TIA. As a direct thrombin inhibitor, it may help in preventing thrombus propagation and reducing ischemic stroke damage. “Argatroban-d3”, with its isotopic labeling, could be used in research to track the distribution and metabolism of Argatroban in such clinical settings .

Combination Therapy for Stroke Prevention

Studies have suggested that combining Argatroban with dual antiplatelet therapy (DAPT) might be safe and effective in preventing early neurological deterioration in patients with brain artery dissection . “Argatroban-d3” could be utilized in pharmacokinetic studies to understand the interaction between these medications.

Enhancing Thrombolytic Therapy

Research has explored the use of Argatroban as an adjunct to recombinant tissue-type plasminogen activator (rtPA) in acute ischemic stroke patients . “Argatroban-d3” could serve as a tracer in studies investigating the efficacy of such combination therapies.

作用機序

Target of Action

Argatroban-d3, like its parent compound Argatroban, is a direct, selective thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, Argatroban-d3 prevents clot formation .

Mode of Action

Argatroban-d3 reversibly binds to the active site of thrombin , thereby inhibiting its action . This inhibition prevents thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation . This results in an anticoagulant effect, preventing the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by Argatroban-d3 is the coagulation cascade . By inhibiting thrombin, Argatroban-d3 prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation. It also inhibits the activation of coagulation factors V, VIII, and XIII, and protein C, further disrupting the coagulation process .

Pharmacokinetics

Argatroban-d3, being a direct thrombin inhibitor, is expected to have similar pharmacokinetic properties as Argatroban. Argatroban is administered intravenously and has a bioavailability of 100% . It is metabolized in the liver and has a half-life of about 50 minutes . The pharmacokinetics of Argatroban are unaffected by coadministration of erythromycin, aspirin, acetaminophen, digoxin, or lidocaine .

Result of Action

The primary result of Argatroban-d3’s action is the prevention of thrombosis . By inhibiting thrombin, it prevents the formation of blood clots, thereby reducing the risk of conditions such as stroke and heart attack. It is particularly useful in patients with heparin-induced thrombocytopenia (HIT), where it can normalize platelet count and prevent thrombi formation .

Action Environment

The action of Argatroban-d3 can be influenced by various environmental factors. For instance, in the context of COVID-19 patients with heparin resistance or hypercoagulability due to increased FVIII levels, the monitoring of Argatroban was changed from measuring activated PTT to diluted TT . This suggests that patient-specific factors, such as disease state and co-existing conditions, can influence the action and efficacy of Argatroban-d3.

特性

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-HKEDOSAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Argatroban-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)